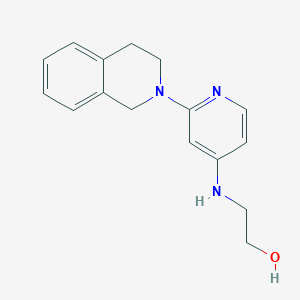

2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-4-yl)amino)ethanol

Description

2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-4-yl)amino)ethanol is a synthetic organic compound featuring a pyridine core substituted with a 3,4-dihydroisoquinoline moiety and an ethanolamine group. The dihydroisoquinoline group is commonly found in inhibitors of P-glycoprotein (P-gp), a critical efflux transporter implicated in multidrug resistance . The ethanolamine side chain may enhance solubility, a feature observed in related compounds like GF120918 and XR9576, which are well-characterized P-gp inhibitors .

Synthetic routes for analogous compounds involve nucleophilic addition of ethanolamine to activated pyridine or pyranone systems under mild conditions (e.g., ethanol solvent, room temperature) . For example, the reaction of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with ethanolamine yields derivatives with ethanolamine substituents . Such methods may apply to the synthesis of the target compound.

Properties

CAS No. |

524718-12-5 |

|---|---|

Molecular Formula |

C16H19N3O |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]amino]ethanol |

InChI |

InChI=1S/C16H19N3O/c20-10-8-17-15-5-7-18-16(11-15)19-9-6-13-3-1-2-4-14(13)12-19/h1-5,7,11,20H,6,8-10,12H2,(H,17,18) |

InChI Key |

BWIGAKMTCNFCFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)NCCO |

Origin of Product |

United States |

Biological Activity

The compound 2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-4-yl)amino)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17N3

- Molecular Weight : 239.32 g/mol

- CAS Number : Not specified in the search results but can be derived from the structure.

Research indicates that compounds structurally related to this compound may exhibit various biological activities such as enzyme inhibition and modulation of receptor activity. For instance, dual inhibitors targeting EZH2 and HSP90 have shown promise in inducing apoptosis and cell cycle arrest in cancer cells, suggesting similar potential for our compound through structural analogs .

1. Enzyme Inhibition

Studies have demonstrated that derivatives of isoquinoline compounds can inhibit specific enzymes involved in cancer progression. For example, compounds with similar structures have been reported to inhibit the polycomb repressive complex 2 (PRC2), which is crucial for gene regulation in cancer cells .

2. Anticancer Properties

Recent investigations into related compounds highlight their efficacy against various cancer types. For instance, a study on a dual EZH2-HSP90 inhibitor revealed significant anti-tumor activity in glioblastoma models, suggesting that similar mechanisms might be exploitable with this compound .

3. Neuropharmacological Effects

There is emerging evidence that isoquinoline derivatives can modulate neurotransmitter systems. Compounds like 3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinoline have been identified as allosteric modulators of dopamine receptors, indicating potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have documented the effects of isoquinoline derivatives on various biological systems:

- Study on EZH2-HSP90 Inhibitor : This study demonstrated that a structurally similar compound could significantly reduce tumor growth in xenograft models by inducing apoptosis through enhanced expression of pro-apoptotic genes .

- Neuropharmacological Assessment : A study highlighted the role of isoquinoline derivatives as allosteric modulators of dopamine receptors, which could be beneficial for conditions like Parkinson's disease .

Scientific Research Applications

The compound 2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-4-yl)amino)ethanol, also known as PubChem CID 9816863, is a chemical compound with potential applications in scientific research .

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 269.34 g/mol . The compound's structure includes a dihydroisoquinoline group linked to a pyridine ring, with an aminoethanol substituent attached to the pyridine moiety .

Key identifiers for this compound include:

- IUPAC Name: 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]amino]ethanol

- InChI: InChI=1S/C16H19N3O/c20-10-8-17-15-5-7-18-16(11-15)19-9-6-13-3-1-2-4-14(13)12-19/h1-5,7,11,20H,6,8-10,12H2,(H,17,18)

- InChIKey: BWIGAKMTCNFCFE-UHFFFAOYSA-N

- SMILES: C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)NCCO

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of dihydroisoquinoline and pyridine moieties suggests potential uses in various scientific fields. These structures are found in a variety of biologically active compounds .

Areas of potential research:

- Medicinal Chemistry: The compound could be a building block in synthesizing new pharmaceutical agents. The presence of the amine and alcohol groups allows for further chemical modifications and the creation of diverse derivatives .

- Chemical Biology: It can be used as a probe to study biological processes. The molecule's structure might be modified with reporter groups for tracking or detection in biological systems .

- Materials Science: The compound's properties could be explored for applications in novel materials. The aromatic and heteroatomic components may contribute to unique electronic or optical characteristics .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural motifs with two well-studied P-gp inhibitors:

- GF120918: Contains a dihydroisoquinoline group linked to an acridine-carboxamide system.

- XR9576: Features a dihydroisoquinoline moiety connected to a quinoline-carboxamide scaffold .

Both analogs utilize the dihydroisoquinoline group for P-gp binding, while their extended aromatic systems (acridine/quinoline) enhance hydrophobic interactions with the transporter’s substrate pocket. In contrast, the target compound substitutes these bulky groups with a pyridine-ethanolamine system, likely reducing molecular weight and altering solubility (Table 1).

Molecular Properties

Notes:

- The target compound’s lower molecular weight (~284 vs. ~659–793) may improve membrane permeability but reduce binding affinity due to fewer hydrophobic interactions.

Research Findings and Gaps

- Synthetic Feasibility: Ethanolamine-based reactions (e.g., ) support the feasibility of synthesizing the target compound, though yield optimization is unstudied.

- Limitations : The absence of direct studies on the compound necessitates cautious extrapolation from analogs. Key uncertainties include metabolic stability, toxicity, and binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.